N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Description
N-(2-(2-((2-Methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a structurally complex small molecule featuring a thieno[3,4-c]pyrazole core fused with a pyrrolidine-3-carboxamide moiety. The compound includes a 2-methoxyethylamino substituent and a phenyl group at the pyrrolidine ring, which likely contribute to its pharmacological or chemical properties.
Properties
IUPAC Name |
N-[2-[2-(2-methoxyethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4S/c1-30-8-7-22-18(27)11-26-20(16-12-31-13-17(16)24-26)23-21(29)14-9-19(28)25(10-14)15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3,(H,22,27)(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOQUEMBTRYCIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H23N5O4S, with a molecular weight of 441.5 g/mol. The compound features a thieno[3,4-c]pyrazole core, which is known for its various biological activities including antioxidant and anticancer properties. The presence of the methoxyethyl group and the pyrrolidine moiety enhances its pharmacological potential.
1. Antioxidant Activity
Research has shown that thieno[3,4-c]pyrazole derivatives exhibit significant antioxidant properties. A study assessed the effect of synthesized thieno[3,4-c]pyrazole compounds on the toxicity of 4-nonylphenol in Clarias gariepinus (African catfish). The results indicated that these compounds could mitigate oxidative stress by reducing erythrocyte alterations caused by toxic exposure.
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thieno Compound (7a) | 12 ± 1.03 |
| Thieno Compound (7b) | 0.6 ± 0.16 |
| Thieno Compound (7e) | 28.3 ± 2.04 |
| Thieno Compound (7f) | 3.7 ± 0.37 |
| Thieno Compound (8) | 29.1 ± 3.05 |
This table illustrates the protective effects of thieno[3,4-c]pyrazole compounds against oxidative damage compared to control groups exposed to toxins .
2. Antimicrobial Activity
Thienopyrazole derivatives have also been investigated for their antimicrobial properties. Compounds with similar structural features have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections . The presence of functional groups such as amido or imino side chains is critical for enhancing their antimicrobial efficacy.
3. Anticancer Potential
The anticancer activity of thieno[3,4-c]pyrazole derivatives has been documented in several studies, indicating their ability to inhibit tumor growth and induce apoptosis in cancer cells . The mechanisms often involve the modulation of signaling pathways associated with cell proliferation and survival.
Case Study: Toxicity Mitigation in Aquatic Species
A notable case study involved the administration of thieno[3,4-c]pyrazole compounds to African catfish exposed to environmental toxins. The study demonstrated a marked reduction in erythrocyte malformations when treated with these compounds, highlighting their potential as protective agents against environmental pollutants .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of thieno[3,4-c]pyrazole derivatives, which are structurally related to other pyrazole- and thiophene-containing molecules. Below is a detailed comparison with structurally analogous compounds:
Structural Analogues with Thieno-Pyrazole Cores
N-[2-(2,3-Dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide (CAS: 958984-08-2) Key Differences:
- Replaces the 5-oxo-1-phenylpyrrolidine-3-carboxamide group with a furan-2-carboxamide substituent.
- Features a 2,3-dimethylphenyl group instead of the 2-methoxyethylamino side chain. Implications:
- The dimethylphenyl group introduces steric bulk, which could influence interactions with hydrophobic binding pockets.
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS: 923226-70-4) Key Differences:
- Substitutes the thieno[3,4-c]pyrazole core with a thiazole ring.
- Retains a methoxybenzylamino side chain but lacks the pyrrolidine-carboxamide moiety. Implications:
Functional Group Comparisons
- Methoxyethylamino vs. Methoxyphenyl Groups: Compounds like 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ331) feature methoxyphenyl substituents. Compared to the 2-methoxyethylamino group in the target compound: Methoxyphenyl groups are more lipophilic, favoring membrane penetration, whereas methoxyethylamino groups enhance solubility due to their hydrophilic ethylene glycol chain .
Pyrrolidine-3-carboxamide vs. Furan-2-carboxamide :
The pyrrolidine ring introduces conformational rigidity, which may stabilize binding poses in enzyme active sites. In contrast, furan rings are planar and may participate in hydrogen bonding via the carbonyl oxygen .
Data Tables
Table 1: Structural and Functional Comparison of Analogues
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Potential Activity |
|---|---|---|---|---|
| Target Compound | Thieno[3,4-c]pyrazole | 2-Methoxyethylamino, Pyrrolidine-carboxamide | ~500 (estimated) | Kinase inhibition (hypothesized) |
| N-[2-(2,3-Dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide (CAS: 958984-08-2) | Thieno[3,4-c]pyrazole | Furan-2-carboxamide, Dimethylphenyl | 423.45 | Unknown |
| AZ331 | 1,4-Dihydropyridine | Methoxyphenyl, Furyl | 561.62 | Calcium channel blockade |
Table 2: NMR Chemical Shift Differences in Analogues (Based on )
| Proton Position | Target Compound (ppm) | Compound 1 (ppm) | Compound 7 (ppm) | Implications |
|---|---|---|---|---|
| 29–36 | 3.2–3.8 | 3.1–3.7 | 3.3–3.9 | Minor environmental changes in region B |
| 39–44 | 1.5–2.1 | 1.6–2.2 | 1.4–2.0 | Substituent-dependent shifts in region A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
